molecular formula C17H23ClN2O B5803551 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine

1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine

Cat. No. B5803551
M. Wt: 306.8 g/mol
InChI Key: IHNWKHJTBPDQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine, also known as CPP, is a chemical compound used in scientific research. It is a piperazine derivative that has been studied for its potential use as a tool in neuroscience research. CPP has been shown to have an affinity for the N-methyl-D-aspartate receptor (NMDA receptor), which is involved in learning and memory processes in the brain.

Mechanism of Action

1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine acts as an antagonist at the NMDA receptor, meaning it blocks the receptor's activity. The NMDA receptor is involved in the regulation of synaptic plasticity, which is the ability of synapses in the brain to change in response to experience. By blocking the NMDA receptor, 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine can disrupt synaptic plasticity and impair learning and memory processes.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been shown to have other biochemical and physiological effects. 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been shown to increase dopamine release in the brain, which may contribute to its effects on learning and memory. 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has also been shown to have analgesic effects, meaning it can reduce pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine in lab experiments is its specificity for the NMDA receptor. By targeting this receptor, researchers can study the specific role of the NMDA receptor in learning and memory processes. However, one limitation of using 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine is its potential for non-specific effects. 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been shown to have effects on other neurotransmitter systems, such as dopamine, which may complicate its use in certain experiments.

Future Directions

There are several future directions for research involving 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine. One area of interest is the development of more specific NMDA receptor antagonists that can be used to study the role of the NMDA receptor in learning and memory processes. Another area of interest is the use of 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine in the treatment of pain. 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been shown to have analgesic effects, and further research may lead to the development of new pain medications. Additionally, 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine may have potential as a treatment for certain neurological disorders, such as Alzheimer's disease, which are characterized by impairments in learning and memory processes.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with cyclohexanone in the presence of a catalyst such as potassium carbonate. The reaction yields 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine as a white solid, which can be purified through recrystallization.

Scientific Research Applications

1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been used in scientific research to study the NMDA receptor and its role in learning and memory processes. 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been shown to block the NMDA receptor, which can lead to impairments in learning and memory. By studying the effects of 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine on the NMDA receptor, researchers can gain a better understanding of the mechanisms underlying learning and memory.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O/c18-15-7-4-8-16(13-15)19-9-11-20(12-10-19)17(21)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNWKHJTBPDQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Chlorophenyl)piperazin-1-yl](cyclohexyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.